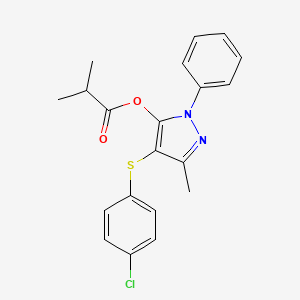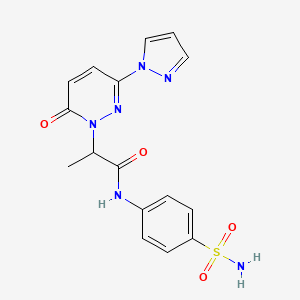
4-((4-chlorophenyl)thio)-3-methyl-1-phenyl-1H-pyrazol-5-yl isobutyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4-chlorophenyl)thio)-3-methyl-1-phenyl-1H-pyrazol-5-yl isobutyrate, also known as CTMP, is a novel psychoactive substance that is gaining popularity among researchers. It belongs to the class of pyrazolines and has been found to have potential therapeutic applications in the field of neuroscience.
Mechanism Of Action
The exact mechanism of action of 4-((4-chlorophenyl)thio)-3-methyl-1-phenyl-1H-pyrazol-5-yl isobutyrate is not fully understood. However, it is believed to work by inhibiting the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, resulting in increased wakefulness and alertness.
Biochemical and Physiological Effects:
4-((4-chlorophenyl)thio)-3-methyl-1-phenyl-1H-pyrazol-5-yl isobutyrate has been found to increase dopamine and norepinephrine levels in the brain. It has also been found to increase heart rate, blood pressure, and body temperature. 4-((4-chlorophenyl)thio)-3-methyl-1-phenyl-1H-pyrazol-5-yl isobutyrate has been shown to have a longer duration of action compared to other stimulants such as cocaine and amphetamine.
Advantages And Limitations For Lab Experiments
4-((4-chlorophenyl)thio)-3-methyl-1-phenyl-1H-pyrazol-5-yl isobutyrate has several advantages for use in lab experiments. It is relatively easy to synthesize and has a longer duration of action compared to other stimulants. However, there are also limitations to its use. 4-((4-chlorophenyl)thio)-3-methyl-1-phenyl-1H-pyrazol-5-yl isobutyrate has been found to have potential neurotoxic effects, and its long-term effects on the brain are not fully understood.
Future Directions
There are several future directions for research on 4-((4-chlorophenyl)thio)-3-methyl-1-phenyl-1H-pyrazol-5-yl isobutyrate. One area of interest is its potential therapeutic applications in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy. 4-((4-chlorophenyl)thio)-3-methyl-1-phenyl-1H-pyrazol-5-yl isobutyrate has also been studied for its potential use as a cognitive enhancer. Further research is needed to fully understand the mechanism of action and long-term effects of 4-((4-chlorophenyl)thio)-3-methyl-1-phenyl-1H-pyrazol-5-yl isobutyrate.
Synthesis Methods
The synthesis of 4-((4-chlorophenyl)thio)-3-methyl-1-phenyl-1H-pyrazol-5-yl isobutyrate involves the reaction of 4-chlorobenzenethiol with 3-methyl-1-phenyl-1H-pyrazol-5-yl isobutyrate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as acetonitrile at room temperature.
Scientific Research Applications
4-((4-chlorophenyl)thio)-3-methyl-1-phenyl-1H-pyrazol-5-yl isobutyrate has been found to have potential applications in the field of neuroscience. It has been studied for its effects on the central nervous system and has been found to have stimulant properties. 4-((4-chlorophenyl)thio)-3-methyl-1-phenyl-1H-pyrazol-5-yl isobutyrate has also been found to increase wakefulness and alertness in animal models.
properties
IUPAC Name |
[4-(4-chlorophenyl)sulfanyl-5-methyl-2-phenylpyrazol-3-yl] 2-methylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O2S/c1-13(2)20(24)25-19-18(26-17-11-9-15(21)10-12-17)14(3)22-23(19)16-7-5-4-6-8-16/h4-13H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUCVBNDTKJEPNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1SC2=CC=C(C=C2)Cl)OC(=O)C(C)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-chlorophenyl)thio)-3-methyl-1-phenyl-1H-pyrazol-5-yl isobutyrate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2450058.png)


![N-({[3,3'-bithiophene]-5-yl}methyl)-4-methoxybenzamide](/img/structure/B2450066.png)
![N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2450067.png)
![1-[(4-bromophenyl)methyl]-2H-tetrazole-5-thione](/img/structure/B2450068.png)




![2-(((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzonitrile](/img/structure/B2450078.png)
![tert-Butyl methyl(1-oxaspiro[2.5]octan-6-yl)carbamate](/img/structure/B2450080.png)

